Benzyl 4-nitrophenyl carbonate

Peptide Synthesis Amine Protection Chemoselectivity

Benzyl 4-nitrophenyl carbonate (CAS 13795-24-9), also referred to as Cbz-ONB, is a reactive carbonate ester that functions as an activated benzyloxycarbonyl (Cbz) donor for the protection of amines and alcohols. With a molecular weight of 273.24 g/mol and a melting point range of 75–80 °C , this crystalline reagent offers a controlled alternative to the more reactive benzyl chloroformate (Cbz-Cl) by releasing 4-nitrophenol as a relatively benign byproduct.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 13795-24-9
Cat. No. B051124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-nitrophenyl carbonate
CAS13795-24-9
SynonymsCarbonic Acid 4-Nitrophenyl Phenylmethyl Ester;  Carbonic Acid Benzyl p-Nitrophenyl Ester;  4-Nitrophenyl Benzyl Carbonate;  Benzyl p-Nitrophenyl Carbonate;  NSC 171047;  p-Nitrophenyl Benzyl Carbonate_x000B_
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
InChIKeyQIXRWIVDBZJDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-Nitrophenyl Carbonate (CAS 13795-24-9) as a Selective Cbz-Introducing Reagent in Peptide and Pharmaceutical Synthesis


Benzyl 4-nitrophenyl carbonate (CAS 13795-24-9), also referred to as Cbz-ONB, is a reactive carbonate ester that functions as an activated benzyloxycarbonyl (Cbz) donor for the protection of amines and alcohols [1]. With a molecular weight of 273.24 g/mol and a melting point range of 75–80 °C , this crystalline reagent offers a controlled alternative to the more reactive benzyl chloroformate (Cbz-Cl) by releasing 4-nitrophenol as a relatively benign byproduct . Its primary utility lies in peptide synthesis and the preparation of pharmaceutical intermediates where selective amine protection under mild conditions is required [1].

Selective Cbz protection of primary amines under mild conditions
Controlled alternative to benzyl chloroformate, releasing 4-nitrophenol
Suited for peptide synthesis and pharmaceutical intermediate preparation

Why Benzyl 4-Nitrophenyl Carbonate Cannot Be Simply Substituted by Benzyl Chloroformate or Other Cbz Donors


The introduction of the Cbz protecting group using benzyl chloroformate (Cbz-Cl) releases hydrochloric acid, requiring careful pH control (typically 8–10) to avoid amino acid racemization and reagent decomposition [1]. In contrast, Benzyl 4-nitrophenyl carbonate (Cbz-ONB) operates under neutral to mildly basic conditions without generating corrosive byproducts, enabling selective protection of primary amines over secondary amines and exhibiting negligible reactivity toward aniline derivatives [2]. This differential chemoselectivity and operational simplicity preclude direct substitution with Cbz-Cl in sensitive syntheses, particularly where acid-labile substrates or precise amine differentiation are critical [1].

Acid generation and racemization
Benzyl chloroformate (Cbz-Cl) releases HCl, requiring pH 8–10 control to avoid racemization; Cbz-ONB operates under neutral to mildly basic conditions without corrosive byproducts.
Chemoselectivity profile mismatch
Cbz-Cl shows broad reactivity across primary, secondary, and aromatic amines; Cbz-ONB preferentially protects primary amines, limiting direct substitution where differentiation is needed.
Operational complexity and safety
Cbz-Cl is a moisture-sensitive liquid with volatile and corrosive hazards, requiring specialized storage and handling that may not be compatible with automated synthesis workflows.

Quantitative Differentiation of Benzyl 4-Nitrophenyl Carbonate: Comparative Performance Data vs. Key Reagent Analogs


Chemoselectivity Profile: Primary vs. Secondary Amine Discrimination by Cbz-ONB vs. Cbz-Cl

Benzyl 4-nitrophenyl carbonate (Cbz-ONB) exhibits distinct chemoselectivity in amine protection, preferentially reacting with primary amines while showing markedly reduced reactivity toward secondary amines and essentially no reactivity toward anilines [1]. This contrasts with benzyl chloroformate (Cbz-Cl), which shows broader reactivity across all amine classes and often requires strict pH control to avoid unwanted side reactions [2]. The selective reactivity of Cbz-ONB is attributed to the moderate leaving-group ability of 4-nitrophenoxide (pKa of conjugate acid ≈ 7.15) versus the highly reactive chloride leaving group in Cbz-Cl.

Chemoselectivity Profile
Class-level
Cbz-ONB shows high primary amine reactivity, reduced secondary amine reactivity, and negligible aniline reactivity, while Cbz-Cl reacts broadly with all amine classes.
Supports selective protection in polyamine substrates without orthogonal strategies.
Evidence based on reported reactivity trends; class-level inference.
Peptide Synthesis Amine Protection Chemoselectivity

Hydrolytic Stability and Base-Labile Deprotection Kinetics of 4-Nitrophenyl Carbonates

The 4-nitrophenyl carbonate moiety, as present in Benzyl 4-nitrophenyl carbonate, demonstrates stability under aqueous and acidic conditions but undergoes irreversible cleavage and decarboxylation under mild basic conditions [1]. Spectrophotometric monitoring at 413 nm (λmax of 4-nitrophenoxide) revealed that deprotection is accelerated only at pH ≥ 12, with negligible hydrolysis observed at neutral or acidic pH [1]. This orthogonality profile allows Cbz-ONB-derived protected amines to withstand acidic workup and purification steps that would cleave acid-labile protecting groups such as Boc.

Hydrolytic Stability & Deprotection
Reported
Stable in aqueous/acidic media; rapid deprotection only at pH ≥ 12 with decarboxylation. Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis-labile).
Enables orthogonal deprotection in multi-step synthesis.
Based on spectrophotometric monitoring at 413 nm.
Protecting Group Chemistry Deprotection Kinetics Spectrophotometric Analysis

Purity and Quality Metrics: Comparative Analysis of Commercial Sources

Commercial suppliers report varying purity specifications for Benzyl 4-nitrophenyl carbonate, with Sigma-Aldrich offering 99% purity (assay) and TCI providing ≥96.0% purity by GC [1]. Chem-Impex additionally specifies ≥99% purity with dual analytical verification by both GC and HPLC methods . This multi-method purity assurance distinguishes certain vendors and is relevant for applications requiring rigorous analytical traceability.

Purity & Quality Metrics
Head-to-head
Reported purities range from 96% (GC, TCI) to ≥99% (GC/HPLC, Chem-Impex), with analytical method varying by supplier.
Supplier selection should consider both purity level and verification method.
Data derived from commercial CoA specifications.
Quality Control Reagent Purity Procurement

Byproduct Profile: 4-Nitrophenol Release vs. HCl Generation in Cbz-Cl Protocols

Benzyl 4-nitrophenyl carbonate releases 4-nitrophenol (pKa ≈ 7.15) as the leaving group upon nucleophilic attack by an amine [1]. This contrasts sharply with benzyl chloroformate (Cbz-Cl), which liberates stoichiometric hydrochloric acid, necessitating the use of an external base to neutralize the reaction medium and maintain pH control between 8–10 to prevent substrate degradation [2]. The 4-nitrophenoxide byproduct is less corrosive and can be monitored spectrophotometrically at 413 nm, providing a convenient colorimetric indicator for reaction progress [1].

Byproduct Profile
Class-level
Cbz-ONB releases 4-nitrophenol (weak acid, pKa ~7.15); Cbz-Cl generates HCl (strong acid), requiring base neutralization and pH control (8–10).
Simplifies workup and enables real-time UV-Vis monitoring.
4-nitrophenoxide detectable at 413 nm.
Reaction Byproducts Process Safety Green Chemistry

Solubility Profile and Physical Form: Solid Crystalline Reagent vs. Liquid Chloroformate

Benzyl 4-nitrophenyl carbonate is a solid crystalline material with a melting point of 75–80 °C , whereas benzyl chloroformate is a liquid that degrades in moist air and is typically handled as a volatile, corrosive reagent [1]. The solid state of Cbz-ONB facilitates accurate weighing for small-scale reactions and reduces exposure risks associated with volatile liquids. Solubility data indicate that Cbz-ONB is soluble in ether, methanol, and chloroform , with aqueous solubility reported as approximately 0.046 g/L at 25 °C [2].

Physical Form & Solubility
Head-to-head
Solid (mp 75–80°C), soluble in ether, methanol, chloroform; aqueous solubility ~0.046 g/L. Cbz-Cl is a moisture-sensitive liquid.
Solid form facilitates automated dispensing and reduces shipping restrictions.
Based on reported physical properties.
Reagent Handling Solid-Phase Synthesis Automated Peptide Synthesis

Procurement-Driven Application Scenarios for Benzyl 4-Nitrophenyl Carbonate (CAS 13795-24-9)


Selective Protection of Primary Amines in Polyamine-Containing Peptide Sequences

In peptide synthesis involving diamino acids (e.g., lysine, ornithine) or polyamine natural products, the chemoselectivity of Benzyl 4-nitrophenyl carbonate enables preferential protection of the more nucleophilic primary ε-amino group while leaving secondary amines largely unaffected. This differential reactivity reduces the need for orthogonal protecting group strategies and minimizes protecting group manipulation steps, thereby improving overall synthetic efficiency and yield. The mild, non-acidic conditions preserve acid-labile side-chain protections that may be present elsewhere in the molecule .

Preparation of Base-Labile Protected Amines for Orthogonal Deprotection Sequences

When synthesizing complex molecules containing multiple protecting groups with orthogonal cleavage requirements, Benzyl 4-nitrophenyl carbonate provides access to base-labile carbamates. The resulting protected amines are stable to acidic conditions (e.g., TFA-mediated Boc deprotection) and hydrogenation (e.g., Pd/C-mediated Cbz or benzyl ester cleavage) but can be selectively unmasked under mildly basic conditions (pH ≥ 12) . This orthogonality expands the repertoire of protecting group strategies available for complex target synthesis.

Solid-Phase Peptide Synthesis (SPPS) Compatible Amine Protection Reagent

The solid crystalline nature of Benzyl 4-nitrophenyl carbonate makes it amenable to automated weighing and dispensing systems commonly employed in high-throughput peptide synthesis laboratories. Unlike liquid benzyl chloroformate, which requires specialized handling and generates corrosive HCl byproducts, Cbz-ONB can be used in standard automated peptide synthesizers with minimal equipment modification. The release of 4-nitrophenol, which can be monitored spectrophotometrically, also provides a convenient quality control marker for reaction completion .

Synthesis of Janus PEG-Based Dendrimers for Controlled Multi-Drug Loading

Benzyl 4-nitrophenyl carbonate has been specifically employed as a reagent in the synthesis of Janus PEG-based dendrimers designed for combination therapy via controlled multi-drug loading and sequential release . The activated carbonate functionality enables efficient coupling of drug molecules or linker moieties to the dendritic scaffold under mild conditions, preserving the structural integrity of both the PEG core and the conjugated therapeutic agents.

Application
Selection Property
Validation Focus
Selective protection of primary amines in polyamine sequences
Chemoselectivity for primary over secondary amines
Protection yield and selectivity in presence of secondary amines
Orthogonal deprotection sequences
Base-labile carbamate, stable to acid/hydrogenolysis
Deprotection rate at pH ≥ 12, orthogonality with Boc/Cbz
Automated solid-phase peptide synthesis (SPPS)
Solid crystalline form, non-corrosive byproduct
Dispensing accuracy, reaction monitoring via 4-nitrophenol
Janus PEG dendrimer synthesis for multi-drug loading
Mild coupling conditions preserving PEG/drug integrity
Coupling efficiency and drug loading consistency

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